molecular formula C8H8BrClS B1267256 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene CAS No. 16181-14-9

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene

Cat. No.: B1267256
CAS No.: 16181-14-9
M. Wt: 251.57 g/mol
InChI Key: IFFUHWBFQAXYSI-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler aromatic compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: 4-[(2-chloroethyl)sulfanyl]aniline or 4-[(2-chloroethyl)sulfanyl]thiophenol.

    Oxidation: 1-Bromo-4-[(2-chloroethyl)sulfinyl]benzene or 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene.

    Reduction: Benzene derivatives with reduced halogen content.

Scientific Research Applications

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting cancer and infectious diseases.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms and the sulfanyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the sulfanyl group.

    4-Bromo-2-chloroethylbenzene: Similar structure but with different positioning of the chloroethyl group.

    1-Bromo-4-[(2-hydroxyethyl)sulfanyl]benzene: Similar structure but with a hydroxyethyl group instead of chloroethyl.

Uniqueness: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is unique due to the presence of both bromine and 2-chloroethylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-bromo-4-(2-chloroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFUHWBFQAXYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308153
Record name 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16181-14-9
Record name NSC202560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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